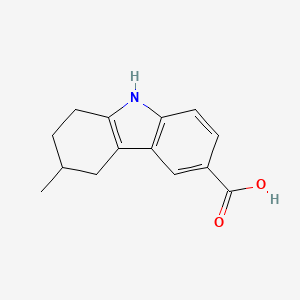

6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid

Vue d'ensemble

Description

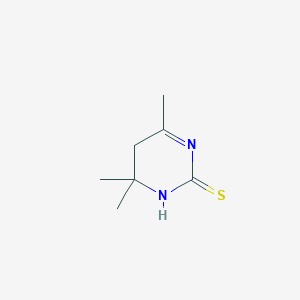

6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid is a compound that is structurally related to carbazole derivatives. Carbazoles are a group of compounds that have a tricyclic structure consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. The compound has a carboxylic acid functional group, which is a common target for bioisosteric replacement in medicinal chemistry to improve metabolic stability or alter physicochemical properties of drug candidates.

Synthesis Analysis

The synthesis of carbazole derivatives can be complex due to the tricyclic structure. While the provided data does not directly describe the synthesis of 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid, it does mention the use of 5-substituted-1H-tetrazoles as isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that similar synthetic methods could potentially be applied to the synthesis of the compound , using tetrazole as a bioisostere for the carboxylic acid group.

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by the presence of a nitrogen atom within the central five-membered ring, which can have significant implications for the electronic properties and reactivity of the compound. The methyl group at the 6-position of the tetrahydrocarbazole ring could influence the compound's conformation and electronic distribution, potentially affecting its interaction with biological targets.

Chemical Reactions Analysis

The reactivity of carbazole derivatives can vary widely depending on the substitution pattern and the functional groups present. The abstract from paper describes the reactions of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates with various reagents, leading to the formation of different products such as 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles and methyl isoxazolo[5,4-a]carbazole-3-carboxylates. These reactions demonstrate the versatility of carbazole derivatives in chemical synthesis and the potential for generating diverse analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid would be influenced by its tricyclic structure and the presence of the carboxylic acid group. The carboxylic acid moiety is typically associated with hydrogen bonding, acidity, and solubility in polar solvents. The tetrahydrocarbazole portion of the molecule would contribute to its lipophilicity and could affect its overall stability and conformational preferences. However, specific data on the physical and chemical properties of this compound are not provided in the abstracts .

Applications De Recherche Scientifique

1. Cytotoxic Effects in Cancer Research

6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid has been investigated for its cytotoxic effects against various cancer cell lines. In a study, related carbazole compounds exhibited moderate cytotoxicity against human breast cancer (MCF-7), non-small lung carcinoma (H1299), and liver cancer (SMMC-7721) tumor cell lines (Jiang et al., 2014).

2. Corrosion Inhibition

Carbazole derivatives, including those similar to 6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid, have been studied for their potential as anticorrosion agents. These compounds have shown efficacy in inhibiting mild steel corrosion in both abiotic and biotic environments, suggesting their potential in materials science and engineering applications (Nwankwo et al., 2018).

3. Photophysical Characterization

The photophysical properties of carbazole derivatives have been extensively studied. These compounds, including variants of 6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid, exhibit sensitivity to solvent polarity and are useful in understanding solvent interactions and molecular dynamics in various environments (Ghosh et al., 2013).

4. Synthesis of Novel Compounds

Research has been conducted on the synthesis of new compounds using carbazole derivatives as building blocks. These studies contribute to the development of novel molecules with potential applications in various fields of chemistry and pharmacology (Stadlbauer et al., 2015).

5. Antibacterial and Antifungal Activities

Carbazole derivatives have been evaluated for their antibacterial and antifungal activities. These studies contribute to the search for new antimicrobial agents, with certain compounds showing promising results against various microbial strains (Mohamed et al., 2016).

6. Fluorescent Probes

Carbazole derivatives are used in the synthesis of fluorescent probes. These compounds, due to their photophysical properties, are valuable in biochemical and medical research for detecting and analyzing biological molecules and processes (Mitra et al., 2013).

Propriétés

IUPAC Name |

6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-8-2-4-12-10(6-8)11-7-9(14(16)17)3-5-13(11)15-12/h3,5,7-8,15H,2,4,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBUQRILUMGUTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383119 | |

| Record name | 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640873 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid | |

CAS RN |

446829-41-0 | |

| Record name | 2,3,4,9-Tetrahydro-3-methyl-1H-carbazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446829-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)

![Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B1334526.png)

![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)

![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)